1-Butene, 2-cyclopropyl-3-methyl-
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Overview
Description
1-Butene, 2-cyclopropyl-3-methyl- is an organic compound with the molecular formula C8H14. It is a member of the cycloalkane family, which are cyclic hydrocarbons containing carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by a cyclopropyl group attached to the second carbon of a butene chain, with a methyl group on the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butene, 2-cyclopropyl-3-methyl- can be synthesized through various methods. One common method involves the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes . Another method involves the use of diazomethane to generate carbenes that react with alkenes to form cyclopropanes .
Industrial Production Methods: Industrial production of cyclopropyl compounds often involves the use of Grignard reagents or organolithium compounds. These reagents react with suitable electrophiles to form the desired cyclopropyl derivatives. The process typically requires controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Butene, 2-cyclopropyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond in the butene chain.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Scientific Research Applications
1-Butene, 2-cyclopropyl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropyl derivatives.
Biology: Cyclopropyl compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of cyclopropyl-containing compounds in drug development.
Mechanism of Action
The mechanism of action of 1-Butene, 2-cyclopropyl-3-methyl- involves its reactivity with various chemical reagents. For example, in cyclopropanation reactions, carbenes generated from diazomethane or other precursors react with the double bond in the butene chain to form the cyclopropyl ring. This reaction is stereospecific and retains the stereochemistry of the original alkene .
Comparison with Similar Compounds
1-Butene, 2-cyclopropyl-3-methyl- can be compared with other cyclopropyl compounds such as:
Cyclopropane: The simplest cyclopropyl compound, used as an anesthetic.
Cyclopropylmethane: A derivative with a cyclopropyl group attached to a methane molecule.
Cyclopropylbenzene: A compound with a cyclopropyl group attached to a benzene ring.
Uniqueness: 1-Butene, 2-cyclopropyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclopropyl compounds .
Properties
CAS No. |
5405-78-7 |
---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
3-methylbut-1-en-2-ylcyclopropane |
InChI |
InChI=1S/C8H14/c1-6(2)7(3)8-4-5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
ISMFOBHMADMIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)C1CC1 |
Origin of Product |
United States |
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